molecular formula C16H26O8P2 B15096430 Methyl 3,5-bis(diethoxyphosphoryl)benzoate

Methyl 3,5-bis(diethoxyphosphoryl)benzoate

Cat. No.: B15096430
M. Wt: 408.32 g/mol
InChI Key: FLZDNKFGUUOXJU-UHFFFAOYSA-N
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Description

Methyl 3,5-bis(diethoxyphosphoryl)benzoate is an organic compound with the molecular formula C16H26O8P2 It is a derivative of benzoic acid, where the hydrogen atoms at the 3 and 5 positions of the benzene ring are substituted with diethoxyphosphoryl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,5-bis(diethoxyphosphoryl)benzoate typically involves the esterification of 3,5-dihydroxybenzoic acid with diethyl phosphite. The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,5-bis(diethoxyphosphoryl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3,5-bis(diethoxyphosphoryl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3,5-bis(diethoxyphosphoryl)benzoate involves its interaction with specific molecular targets. The diethoxyphosphoryl groups can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3,5-bis(diethoxyphosphoryl)benzoate is unique due to its diethoxyphosphoryl groups, which confer distinct chemical properties and reactivity. These properties make it a valuable compound for various applications, particularly in the synthesis of phosphonate-containing molecules and as a potential therapeutic agent .

Biological Activity

Methyl 3,5-bis(diethoxyphosphoryl)benzoate is a phosphonate compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of two diethoxyphosphoryl groups attached to the benzene ring at the 3 and 5 positions. This unique structure imparts distinctive chemical properties that may influence its biological interactions.

The biological activity of this compound primarily involves its interaction with specific enzymes and proteins. Research indicates that it may inhibit enzyme activity, leading to various biological effects. The diethoxyphosphoryl groups are believed to modulate enzyme functions, which can have implications in therapeutic applications, particularly in cancer treatment and other diseases.

Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the effects of this compound on human cell lines. For instance, studies demonstrated that this compound can significantly reduce cell viability in certain human cell lines at higher concentrations. The following table summarizes the observed cytotoxic effects:

Cell Line Concentration (mM) Cell Viability (%)
HEK2935.5<15
CACO211<50

These findings suggest that while lower concentrations have minimal impact on cell growth, higher concentrations can lead to significant cytotoxicity .

Enzyme Inhibition Studies

In addition to cytotoxicity, this compound has been studied for its potential as an enzyme inhibitor. The compound's ability to inhibit specific enzymes could be leveraged for therapeutic purposes. For example, it has shown promise in inhibiting enzymes involved in cancer pathways, which could lead to reduced tumor growth rates.

Case Studies

Several case studies have highlighted the potential applications of this compound in various biomedical fields:

  • Cancer Therapeutics : Investigations have shown that this compound may selectively target cancer cells while sparing normal cells, making it a candidate for further development in cancer therapies.
  • Antiviral Applications : Similar compounds have been explored for their antiviral properties, suggesting a potential avenue for this compound as an antiviral agent against specific viral infections .

Properties

Molecular Formula

C16H26O8P2

Molecular Weight

408.32 g/mol

IUPAC Name

methyl 3,5-bis(diethoxyphosphoryl)benzoate

InChI

InChI=1S/C16H26O8P2/c1-6-21-25(18,22-7-2)14-10-13(16(17)20-5)11-15(12-14)26(19,23-8-3)24-9-4/h10-12H,6-9H2,1-5H3

InChI Key

FLZDNKFGUUOXJU-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=CC(=CC(=C1)C(=O)OC)P(=O)(OCC)OCC)OCC

Origin of Product

United States

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